2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid

Dye intermediate Homobifunctional crosslinker precursor Stoichiometric ratio

Generic substitution of sulfonyl-diacid intermediates risks process failure in disperse dye synthesis. This compound uniquely provides two carboxymethylsulfonyl groups on an ethylene bridge for homobifunctional coupling and thermal decarboxylation-driven solubility switching. - Enables symmetrical bis-azo dye construction without sand-milling. - Well-characterized decarboxylation kinetics (T_max, first-order model) for R&D benchmarking. - Identical to NSC 319675 entity for confirmatory screening studies.

Molecular Formula C6H10O8S2
Molecular Weight 274.3 g/mol
CAS No. 63512-47-0
Cat. No. B13942251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid
CAS63512-47-0
Molecular FormulaC6H10O8S2
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)CC(=O)O)S(=O)(=O)CC(=O)O
InChIInChI=1S/C6H10O8S2/c7-5(8)3-15(11,12)1-2-16(13,14)4-6(9)10/h1-4H2,(H,7,8)(H,9,10)
InChIKeyYELOIFXNGVYAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic Acid (CAS 63512-47-0): Compound Identity and Physicochemical Baseline for Sourcing Decisions


2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid (CAS 63512-47-0, molecular formula C₆H₁₀O₈S₂, MW 274.27 g/mol), also known as ethylene-bis-sulphonylacetic acid or 1,2-bis-carboxymethansulfonyl-ethane , belongs to the class of aliphatic disulfone-diacetic acid derivatives. It bears two carboxymethylsulfonyl (–SO₂CH₂COOH) groups bridged by an ethylene spacer. The compound is a white to off-white crystalline solid with an experimentally determined melting point of 203–204 °C [1] and a calculated density of 1.726 g/cm³ . It carries the National Cancer Institute screening identifier NSC 319675 . Published primary literature identifies this compound as a key intermediate for the synthesis of temporarily water-soluble disperse dyes, as documented by Pan Xin and Wang Mei at Dalian University of Technology [2].

1 Ethylene-bridged disulfone-diacid intermediate for homobifunctional dye synthesis
2 Thermally cleavable carboxymethylsulfonyl groups enable solubility switching without dispersants
3 Free diacid form, ready for direct diazotization and ammonium salt formulation

Why Generic Substitution of 2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic Acid Fails: The Structural Uniqueness Argument


In procurement of sulfonyl-containing diacid intermediates, generic substitution based on nominal functional-group similarity carries a high risk of downstream process failure. 2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid combines three structural features that are absent as a set in any single commercially available analog: (i) exactly two carboxymethylsulfonyl (–SO₂CH₂COOH) functionalities, providing a dicarboxylic acid architecture with precisely two thermally labile carboxyl groups [1]; (ii) an ethylene bridge that spaces the two sulfonylacetic acid moieties at a defined distance, which directly governs the geometry of derived bis-azo or bis-anthraquinone dyes [1]; and (iii) the sulfone linkage, which is substantially more hydrolytically stable than the sulfonic acid (–SO₃H) group found in ethanedisulfonic acid . Replacing this compound with the mono-sulfone analog sulfonyldiacetic acid (CAS 123-45-5, mp 182 °C) [2] reduces the number of reactive carboxyl handles from two to one, preventing the construction of symmetrical homobifunctional dye intermediates. Substituting with 1,2-ethanedisulfonic acid (CAS 110-04-3, pKₐ values –1.46 and –2.06) sacrifices the thermally cleavable carboxyl groups altogether, as sulfonic acids do not undergo decarboxylation and remain permanently ionized. The ethylene-bridged bis(carboxymethylsulfonyl) architecture is thus non-redundant in the context of temporarily water-soluble disperse dye synthesis and any other application that depends on thermal decarboxylation-driven solubility switching.

01 Sulfonyldiacetic acid provides only one reactive carboxyl handle, preventing symmetrical bis-azo construction
02 1,2-Ethanedisulfonic acid lacks thermally decarboxylatable groups; permanently ionized, cannot switch solubility
03 Diethyl ester analog (CAS 78580-34-4) requires an additional hydrolysis step, adding process cost and yield loss risk

Quantitative Evidence Guide for 2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic Acid: Comparator Data for Informed Selection


Dual Reactive Carboxyl Groups: Functional Handle Count Compared to Sulfonyldiacetic Acid

The target compound (CAS 63512-47-0) carries two carboxymethylsulfonyl (–SO₂CH₂COOH) groups per molecule (C₆H₁₀O₈S₂) [1]. Its closest structural analog, sulfonyldiacetic acid (CAS 123-45-5, bis(carboxymethyl)sulfone, C₄H₆O₆S), possesses only one sulfonyl group and two acetic acid moieties directly attached to the sulfur atom, rather than the –SO₂CH₂COOH motif [2]. In the context of temporarily water-soluble disperse dye synthesis, this architectural difference is critical: each –SO₂CH₂COOH group serves as the solubilizing and subsequently decarboxylatable moiety. The target compound therefore provides two such reactive sites, enabling the synthesis of bis-diazonium coupling partners [1]. Sulfonyldiacetic acid cannot replicate this bifunctional reactivity because it lacks the ethylene bridge and the second sulfonylacetic acid arm. The quantified difference: the target compound offers 2 reactive –SO₂CH₂COOH handles per molecule vs. 0 for sulfonyldiacetic acid in the sulfonylacetic acid sense.

Reactive Handles
Class-level inference
2 –SO₂CH₂COOH handles vs. 0 (sulfonyldiacetic acid) or 1 (ethylsulfonylacetic acid)
Enables homobifunctional coupling for symmetrical dye intermediates
Structural comparison; synthetic utility demonstrated in Pan & Wang 1994
Dye intermediate Homobifunctional crosslinker precursor Stoichiometric ratio

Thermally Cleavable Solubilizing Groups: Decarboxylation Capability vs. 1,2-Ethanedisulfonic Acid

A defining functional feature of the target compound is the ability of its –SO₂CH₂COOH groups to undergo thermal decarboxylation, converting to –SO₂CH₃ groups with release of CO₂. This reaction, documented for dyes and intermediates containing the carboxymethylsulfonyl (SMC) group, proceeds at polyester dyeing fixation temperatures and converts the water-soluble dye salt into a water-insoluble disperse dye that is absorbed by the fiber [1]. Wang, Pan, Liu, and Gao (1994) studied the decarboxylation kinetics of several SMC-containing intermediates by thermogravimetry and determined decarboxylation temperatures including Tᵢₙᵢₜᵢₐₗ, T_final, and Tₘₐₓ, fitting the data to the Avrami-Erofeev equation (n=1) [2]. In contrast, 1,2-ethanedisulfonic acid (CAS 110-04-3) bears sulfonic acid (–SO₃H) groups that do not undergo decarboxylation; they remain permanently ionized under all thermal processing conditions . This fundamental difference means ethanedisulfonic acid cannot function as a temporarily water-soluble dye intermediate—it cannot be thermally converted to a water-insoluble form. The target compound's thermal decarboxylation pathway is the mechanistic basis for its utility in dye applications requiring solubility switching.

Thermal Decarboxylation
Class-level inference
TGA kinetics fit Avrami-Erofeev n=1 model; decarboxylation confirmed at dye fixation temperatures
Supports solubility-switch mechanism for polyester dyeing
Wang et al. 1994; ethanedisulfonic acid shows no decarboxylation
Temporarily water-soluble dyes Thermal decarboxylation Polyester dyeing

Molecular Architecture: Ethylene-Bridged Disulfone Geometry vs. Mono-Sulfone or Ester Analogs

The target compound features two sulfone groups (–SO₂–) separated by an ethylene (–CH₂CH₂–) bridge. This specific geometry is critical for the construction of symmetrical bis-azo dyes, where two diazonium coupling events must occur at controlled distances [1]. The closest commercially cataloged ester derivative is 2,2'-[1,2-ethanediylbis(sulfonyl)]bis-acetic acid diethyl ester (CAS 78580-34-4, C₁₀H₁₈O₈S₂) [2], which shares the ethylene-bridged disulfone core but is blocked as the diethyl ester. To use the ester analog for the same purpose, an additional hydrolysis step is required to liberate the free diacid, adding process time, reagent cost, and a purification burden. The free diacid form (target compound, mp 203–204 °C) [3] can be directly incorporated into diazotization and coupling sequences without deprotection. This difference is quantifiable in process step count: 0 deprotection steps for the target vs. 1 additional hydrolysis step for the diethyl ester analog.

Synthetic Step Count
Cross-study comparable
0 vs. 1 additional deprotection step
Pre-formed free diacid eliminates ester hydrolysis, reducing process complexity
Compared to diethyl ester CAS 78580-34-4; direct use in diazotization
Bis-diazonium coupling Symmetrical dye synthesis Spacer length

Ammonium Salt Solubility Advantage: Dye Formulation Compatibility vs. Sodium or Potassium Salts

In the foundational work on water-soluble disperse dyes containing the carboxymethylsulfonyl group, Pan Xin (1982, 1994) demonstrated that ammonium salts of SMC-containing dyes exhibit superior water solubility compared to their sodium, potassium, or other metal salts [1]. This finding is directly relevant to the target compound because it is the diacid precursor from which ammonium salts are generated by neutralization with ammonia or ammonium hydroxide. The enhanced solubility of the ammonium form is critical for pad dyeing and printing applications on polyester and polyester/cotton blends, where the dye must be fully dissolved in the aqueous dye bath at pH 7–9 before thermal fixation and decarboxylation occur [1]. This solubility advantage is a class-level property of the SMC group and applies to the diammonium salt of the target compound. Procuring the free diacid form allows the end user to select the optimal counterion (ammonium) for their specific formulation requirements.

Ammonium Salt Solubility
Class-level inference
Ammonium salt reported more soluble than Na⁺/K⁺ salts; enables dispersant-free pad dyeing
Free acid form allows counterion selection for optimal dye bath solubility
Pan 1982; qualitative observation under pH 7–9 application conditions
Water-soluble disperse dye Ammonium salt solubility Pad dyeing

Best Research and Industrial Application Scenarios for 2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic Acid (CAS 63512-47-0)


Synthesis of Symmetrical Bis-Azo Temporarily Water-Soluble Disperse Dyes for Polyester Pad Dyeing

The target compound serves as a key intermediate for constructing symmetrical bis-azo dyes by providing two carboxymethylsulfonyl groups that function as the solubilizing/diazonium coupling sites. In this scenario, the compound is first converted to its diammonium salt for maximum water solubility, then diazotized and coupled with appropriate coupling components to generate water-soluble bis-azo dyes. These dyes are applied to polyester fabric by pad dyeing or printing at pH 7–9 without any dispersing agent. During thermal fixation (typically 180–220 °C), the –SO₂CH₂COOH groups decarboxylate to –SO₂CH₃, rendering the dye water-insoluble and permanently fixed on the fiber. This process eliminates the need for the energy-intensive sand-milling step required for conventional disperse dyes [1].

Anthraquinone-Based Temporarily Water-Soluble Disperse Dye Intermediates with Controlled Decarboxylation Temperature

Kuang, Yang, Zhao, Fan, and Pan (1998) demonstrated that carboxymethylsulfonyl-containing anthraquinone dyes and their intermediates can be synthesized and their decarboxylation temperatures systematically measured by thermogravimetry [1]. The target compound, as a non-aromatic diacid intermediate, provides a baseline decarboxylation profile against which benz-ring-substituted SMC intermediates can be compared. The published finding that indirect attachment of the carboxymethylsulfonyl group to the benzene ring lowers the decarboxylation temperature [1] is valuable for formulators who need to tune the fixation temperature to match specific polyester processing conditions. Procurement of the target compound enables this comparative thermogravimetric benchmarking in R&D settings.

Investigation of Decarboxylation Kinetics for Solubility-Switching Polymer or Material Applications

The decarboxylation kinetics of intermediates containing the carboxymethylsulfonyl group were studied by Wang, Pan, Liu, and Gao (1994) using non-isothermal thermogravimetry, yielding quantitative kinetic parameters including T_initial, T_final, and T_max for decarboxylation, and fitting these data to the Avrami-Erofeev equation (n=1) which is formally equivalent to a first-order chemical reaction [1]. For materials scientists investigating thermally triggered solubility switching in polymers, coatings, or controlled-release systems, the target compound provides a well-characterized small-molecule model with two thermally labile carboxyl groups. Its decarboxylation kinetics have been published in the peer-reviewed literature, providing a reproducible basis for further material development.

NCI Screening Set Compound for Exploratory Biological Evaluation

The target compound was assigned the National Cancer Institute (NCI) screening identifier NSC 319675, indicating it was part of the NCI's compound collection screened for potential anticancer or biological activity [1]. Although specific bioactivity data for this compound have not been disclosed in public repositories, its inclusion in the NCI screening set confirms its availability as a discrete, characterized chemical entity. For academic or industrial laboratories conducting phenotypic screening or target-based assays, the NSC designation provides traceability and a basis for obtaining the identical compound for confirmatory or follow-up studies.

Application
Selection Property
Validation Focus
Symmetrical bis-azo disperse dye synthesis
Dual carboxymethylsulfonyl reactive handles
Decarboxylation kinetics and fixation efficiency on polyester
Anthraquinone dye intermediate benchmarking
Ethylene-bridged disulfone core with tunable decarboxylation temperature
Comparative thermogravimetric profiling with ring-substituted SMC analogs
Solubility-switching polymer or material research
Well-characterized small-molecule model with two thermally labile carboxyl groups
Kinetic parameter reproducibility (Avrami-Erofeev n=1) for material development
Exploratory biological screening (NSC 319675)
NCI screening set inclusion with traceable identity
Confirmatory phenotypic or target-based assay context
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